(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride
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Overview
Description
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is a synthetic compound that features two cystineyl groups linked by a 3,6-dioxa-octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride typically involves the reaction of cystine with a 3,6-dioxa-octane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The final product is purified through crystallization or other suitable methods to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The cystineyl groups can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in substitution reactions where the cystineyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Disulfide-linked derivatives.
Reduction: Thiol-containing derivatives.
Substitution: Compounds with modified cystineyl groups.
Scientific Research Applications
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving redox reactions and thiol-disulfide balance.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and detoxifying effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride involves its ability to participate in redox reactions. The cystineyl groups can form and break disulfide bonds, which play a crucial role in maintaining the redox balance within cells. This compound can interact with various molecular targets, including proteins and enzymes, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
L-Cystine bis(t-butyl ester) dihydrochloride: A similar compound with esterified cystineyl groups.
L-Cystine dihydrochloride: A simpler derivative with similar redox properties.
Uniqueness
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride is unique due to its specific structure, which allows it to act as a versatile redox agent. Its ability to form stable disulfide bonds and participate in various chemical reactions makes it valuable for research and industrial applications.
Properties
IUPAC Name |
(2R)-2-amino-3-[2-[2-[2-[(2R)-2-amino-2-carboxyethyl]sulfanylethoxy]ethoxy]ethylsulfanyl]propanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O6S2.2ClH/c13-9(11(15)16)7-21-5-3-19-1-2-20-4-6-22-8-10(14)12(17)18;;/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*1H/t9-,10-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHLWBRFHBFYKR-BZDVOYDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCSCC(C(=O)O)N)OCCSCC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COCCSC[C@@H](C(=O)O)N)OCCSC[C@@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747167 |
Source
|
Record name | (2R,15R)-2,15-Diamino-7,10-dioxa-4,13-dithiahexadecane-1,16-dioic acid--hydrogen chloride (1/2) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356019-49-2 |
Source
|
Record name | (2R,15R)-2,15-Diamino-7,10-dioxa-4,13-dithiahexadecane-1,16-dioic acid--hydrogen chloride (1/2) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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